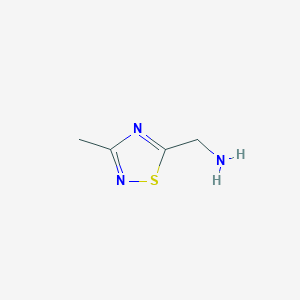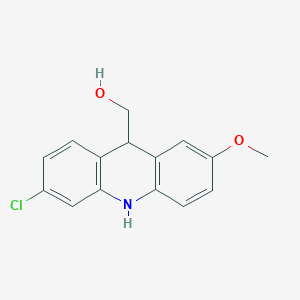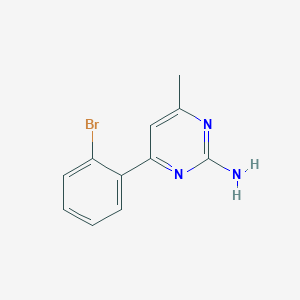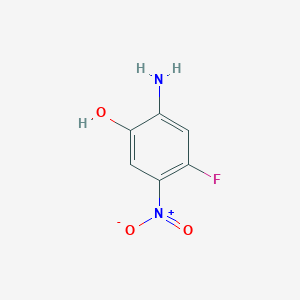
2-(2,4-Dimethylthiazol-5-yl)ethan-1-aminedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-Dimethylthiazol-5-yl)ethan-1-aminedihydrochloride is a chemical compound known for its significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its thiazole ring, which is a sulfur and nitrogen-containing heterocycle, and an ethanamine side chain. The dihydrochloride form indicates the presence of two hydrochloride ions, enhancing its solubility in water.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dimethylthiazol-5-yl)ethan-1-aminedihydrochloride typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Ethanamine Side Chain: The ethanamine side chain can be introduced via nucleophilic substitution reactions, where the thiazole derivative reacts with an appropriate amine.
Formation of the Dihydrochloride Salt: The final step involves the treatment of the free base with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and stringent quality control measures are essential to maintain consistency in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,4-Dimethylthiazol-5-yl)ethan-1-aminedihydrochloride can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring or the ethanamine side chain.
Substitution: Both the thiazole ring and the ethanamine side chain can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
2-(2,4-Dimethylthiazol-5-yl)ethan-1-aminedihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is often used in cell viability assays, such as the MTT assay, where it serves as a substrate that is metabolized by living cells to form a colored product.
Industry: The compound can be used in the development of new materials and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-(2,4-Dimethylthiazol-5-yl)ethan-1-aminedihydrochloride involves its interaction with cellular components. In the context of the MTT assay, the compound is reduced by mitochondrial enzymes in living cells to form a formazan product, which can be quantified to assess cell viability. This reduction process is indicative of the compound’s ability to interact with cellular redox systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2,4-Dimethylthiazol-5-yl)ethan-1-ol: This compound differs by having a hydroxyl group instead of an amine group.
2-(2,4-Dimethylthiazol-5-yl)ethan-1-amine: The free base form without the dihydrochloride salt.
Uniqueness
2-(2,4-Dimethylthiazol-5-yl)ethan-1-aminedihydrochloride is unique due to its specific structure, which allows it to be used in a variety of applications, particularly in biological assays. Its solubility in water, due to the dihydrochloride form, makes it more versatile compared to its free base or other derivatives.
This compound’s versatility and wide range of applications make it a valuable tool in scientific research and industrial processes.
Propriétés
Formule moléculaire |
C7H14Cl2N2S |
|---|---|
Poids moléculaire |
229.17 g/mol |
Nom IUPAC |
2-(2,4-dimethyl-1,3-thiazol-5-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C7H12N2S.2ClH/c1-5-7(3-4-8)10-6(2)9-5;;/h3-4,8H2,1-2H3;2*1H |
Clé InChI |
ZPLDPSXWSZPAQP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC(=N1)C)CCN.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B13105656.png)
![2,4,6-Trimethylpyrazolo[1,5-A]pyrazine-3-carbaldehyde](/img/structure/B13105666.png)



![5-Methylbenzo[c][1,2,5]oxadiazol-4-ol](/img/structure/B13105694.png)

![[2-(2-{[2-(1h-Indol-3-yl)ethyl]amino}-2-oxoethyl)-1,3-dioxolan-2-yl]acetic acid](/img/structure/B13105703.png)



![Methyl 5-oxobicyclo[2.2.2]oct-2-ene-2-carboxylate](/img/structure/B13105732.png)
![Ethyl 2,7,7-trimethyl-5-phenyl-4,7-dihydropyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B13105747.png)
![tert-Butyl 7-oxo-7H-spiro[furo[3,4-b]pyridine-5,4'-piperidine]-1'-carboxylate](/img/structure/B13105754.png)
